Cas no 1041576-48-0 (Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine)

Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine 化学的及び物理的性質
名前と識別子
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- N-cyclopropyl-3-(trifluoromethyl)pyridin-2-amine
- Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine
- AM90509
-
- インチ: 1S/C9H9F3N2/c10-9(11,12)7-2-1-5-13-8(7)14-6-3-4-6/h1-2,5-6H,3-4H2,(H,13,14)
- InChIKey: MTEZRYVBOKBBES-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CN=C1NC1CC1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 201
- トポロジー分子極性表面積: 24.9
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 260.7±40.0 °C at 760 mmHg
- フラッシュポイント: 111.5±27.3 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 088671-1g |
Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine |
1041576-48-0 | 1g |
£313.00 | 2022-03-01 |
Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amineに関する追加情報
Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine (CAS No. 1041576-48-0): An Overview
Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine (CAS No. 1041576-48-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl group and a trifluoromethylated pyridine moiety, which contribute to its distinct chemical properties and biological profile.
The cyclopropyl group, known for its strain energy and reactivity, imparts unique conformational flexibility to the molecule. This flexibility can influence the compound's interactions with biological targets, making it a valuable scaffold in drug design. The trifluoromethylated pyridine moiety, on the other hand, is a common feature in many bioactive molecules due to its electron-withdrawing properties and ability to enhance lipophilicity and metabolic stability.
Recent studies have explored the potential applications of Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine in various therapeutic areas. One notable area of research is its use as a ligand for G protein-coupled receptors (GPCRs), which are important targets for many drugs. GPCRs play crucial roles in numerous physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of this compound to modulate GPCR activity could have significant implications for the treatment of diseases such as neurological disorders, cardiovascular diseases, and metabolic disorders.
In addition to its potential as a GPCR ligand, Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine has also been investigated for its antimicrobial properties. The presence of the trifluoromethyl group can enhance the compound's ability to disrupt bacterial cell membranes, making it a promising candidate for the development of new antibiotics. This is particularly relevant given the growing global concern over antibiotic resistance.
Another area of interest is the compound's anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can effectively reduce inflammation without significant side effects are highly sought after. Studies have shown that Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine can inhibit the production of pro-inflammatory cytokines and other inflammatory mediators, suggesting its potential as an anti-inflammatory agent.
The synthesis of Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine typically involves several steps, including the formation of the cyclopropyl group and the introduction of the trifluoromethylated pyridine moiety. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the reaction of a cyclopropylamine derivative with a trifluoromethylated pyridine precursor under appropriate conditions.
The pharmacokinetic properties of Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine have also been studied to understand its behavior in biological systems. Factors such as solubility, stability, and metabolism are crucial for determining the compound's suitability as a drug candidate. Preliminary studies have shown that this compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and low toxicity.
In conclusion, Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine (CAS No. 1041576-48-0) is a promising compound with diverse potential applications in medicinal chemistry. Its unique structural features make it an attractive scaffold for drug design, particularly in areas such as GPCR modulation, antimicrobial activity, and anti-inflammatory effects. Ongoing research continues to uncover new insights into its biological activities and therapeutic potential, making it an exciting area of study for both academic researchers and pharmaceutical companies.
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